N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazine-1-carboxamide
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazine-1-carboxamide is a complex organic compound that features a unique combination of pyrazole, imidazopyridine, and piperazine moieties
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-15-16(12-21-23(15)2)11-20-19(27)25-9-7-24(8-10-25)13-17-14-26-6-4-3-5-18(26)22-17/h3-6,12,14H,7-11,13H2,1-2H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBGMMJOTDVVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)N2CCN(CC2)CC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazine-1-carboxamide typically involves multi-step reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Preparation of 1,5-dimethylpyrazole: This can be synthesized through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
Synthesis of imidazo[1,2-a]pyridine: This involves the cyclization of 2-aminopyridine with α-haloketones under basic conditions.
Formation of the piperazine derivative: Piperazine is reacted with chloroformates to introduce the carboxamide group.
The final step involves the coupling of these intermediates under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or imidazopyridine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Introduction of alkyl or acyl groups.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazopyridine core and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring are known for their anti-inflammatory and analgesic properties.
Piperazine derivatives: These are widely used in pharmaceuticals for their central nervous system activity.
Uniqueness
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazine-1-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which confer a broad range of chemical reactivity and biological activity. This structural diversity makes it a valuable compound for developing new therapeutic agents and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
